Cellular Boron Uptake: 32‑ to 51‑Fold Higher Than the Clinical BNCT Agent Sodium Borocaptate (BSH)
In a direct comparative in vitro study, neutral closo‑carborane compounds including 2'-O-(o-carboran-1-ylmethyl)uridine (4a) achieved cellular boron concentrations of 65–103 µg B/g cells in F98 rat glioma cells after 16 h incubation, whereas the clinically used BNCT agent sodium mercaptoundecahydro‑closo‑dodecaborate (BSH) reached only 2 µg B/g under identical conditions [1]. A charged nido‑carborane uridine analog in the same study attained merely 1.5 µg B/g [1]. This represents a 32‑ to 51‑fold uptake advantage for the closo‑carborane 2′‑O‑conjugate over the current clinical standard.
| Evidence Dimension | In vitro cellular boron uptake (µg B/g cells) |
|---|---|
| Target Compound Data | 65–103 µg B/g cells (closo‑carborane uridines including 2′-O‑isomer 4a) |
| Comparator Or Baseline | BSH: 2 µg B/g cells; charged nido species: 1.5 µg B/g cells |
| Quantified Difference | 32‑ to 51‑fold higher than BSH; ≥43‑fold higher than nido species |
| Conditions | F98 rat glioma cells; 16 h incubation; DCP‑AES quantification |
Why This Matters
This uptake differential directly translates to the achievable tumor boron‑10 concentration, the single most critical parameter for BNCT efficacy, making this compound a quantitatively superior boron delivery vehicle relative to the clinical comparator BSH.
- [1] W. Tjarks, A.K.M. Anisuzzaman, L. Liu, A.H. Soloway, R.F. Barth, D.J. Perkins, D.M. Adams, "Synthesis and in vitro evaluation of boronated uridine and glucose derivatives for boron neutron capture therapy," Journal of Medicinal Chemistry, vol. 35, no. 9, pp. 1628–1633, 1992. PMID: 1578491. View Source
